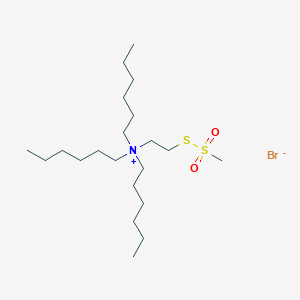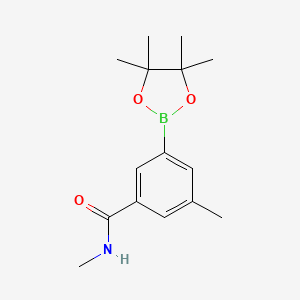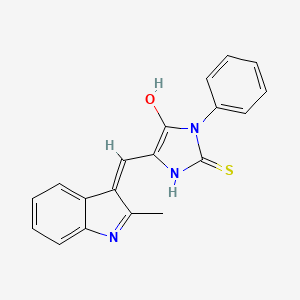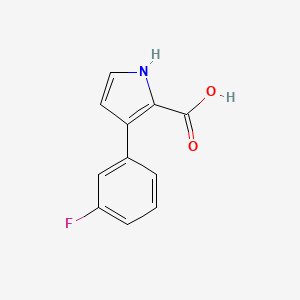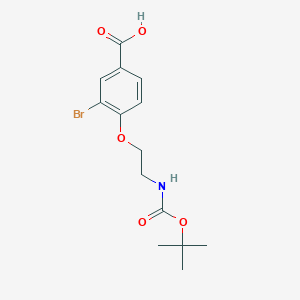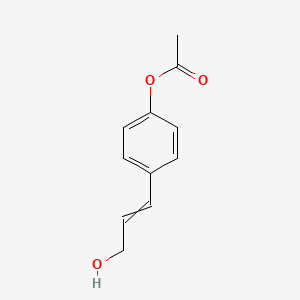![molecular formula C12H13ClO B13717145 7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde is an organic compound that belongs to the class of benzoannulenes This compound is characterized by a chloro substituent at the 7th position and an aldehyde functional group at the 6th position of the benzoannulene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Another approach involves the Friedel-Crafts acylation of 6,7,8,9-tetrahydro-5H-benzo7annulene with a chloroformylating agent, followed by reduction of the resulting intermediate to yield the desired aldehyde.
Industrial Production Methods
Industrial production of 7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde typically involves large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield the corresponding methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 7-Chloro-6,7,8,9-tetrahydro-5H-benzoannulene-6-carboxylic acid.
Reduction: 7-Chloro-6,7,8,9-tetrahydro-5H-benzoannulene-6-methanol.
Substitution: 7-Methoxy-6,7,8,9-tetrahydro-5H-benzoannulene-6-carbaldehyde.
Aplicaciones Científicas De Investigación
7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro substituent may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one
Uniqueness
7-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde functional group on the benzoannulene ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H13ClO |
|---|---|
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
7-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde |
InChI |
InChI=1S/C12H13ClO/c13-12-6-5-9-3-1-2-4-10(9)7-11(12)8-14/h1-4,8,11-12H,5-7H2 |
Clave InChI |
XSMHCZASEXGJOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2CC(C1Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


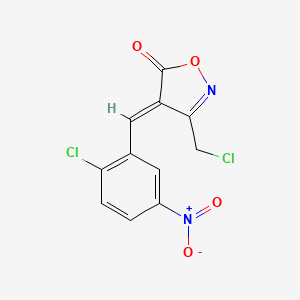

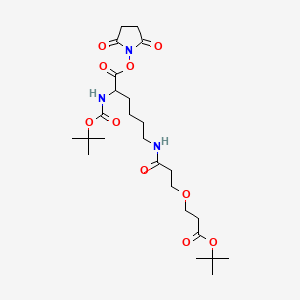
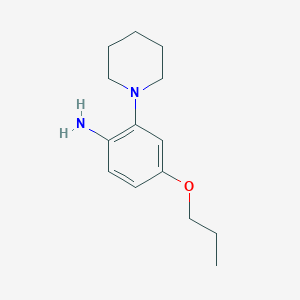
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)

